5-Chloro-2-methylbenzimidazole
Description
Historical Context and Significance of Benzimidazole (B57391) Derivatives
The journey of benzimidazole began with its first synthesis by Hoebrecker in 1872. globalresearchonline.net However, its therapeutic potential, particularly as an antiparasitic agent, was not realized until about 80 years later. globalresearchonline.net The discovery of thiabendazole (B1682256) in 1961 marked a significant milestone, unveiling the potent anthelmintic properties of this class of compounds. researchgate.netderpharmachemica.com This discovery spurred extensive research into benzimidazole derivatives, leading to the development of a multitude of compounds with diverse medicinal applications. frontiersin.orgresearchgate.net The versatility of the benzimidazole nucleus has established it as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govscispace.com
Prevalence of Benzimidazole in Clinically Approved Drugs
The benzimidazole core is a key structural component in a variety of clinically approved drugs, demonstrating its importance in modern medicine. nih.govresearchgate.net These drugs span a wide range of therapeutic areas, from treating parasitic infections to managing cancer and viral diseases. researchgate.netscilit.com The ability of the benzimidazole ring to form various weak interactions and its electron-rich nature contribute to its capacity to bind to a broad spectrum of therapeutic targets. nih.gov
Table 1: Examples of Clinically Approved Benzimidazole-Based Drugs
| Drug Name | Therapeutic Use |
| Albendazole (B1665689) | Anthelmintic derpharmachemica.com |
| Mebendazole (B1676124) | Anthelmintic derpharmachemica.com |
| Thiabendazole | Anthelmintic, Antifungal derpharmachemica.comresearchgate.net |
| Omeprazole | Anti-ulcer (Proton Pump Inhibitor) derpharmachemica.com |
| Bendamustine (B91647) | Anticancer nih.gov |
| Maribavir | Antiviral scispace.comscilit.com |
| Bilastine | Antihistamine researchgate.netscilit.com |
| Nocodazole | Antineoplastic scispace.comscilit.com |
| Selumetinib | Anticancer nih.gov |
| Binimetinib | Anticancer nih.gov |
This table is not exhaustive but provides a representation of the diverse applications of benzimidazole drugs.
Broad Pharmacological Activities of Benzimidazole Derivatives
Research has consistently demonstrated that benzimidazole derivatives possess a wide array of pharmacological activities. nih.govglobalresearchonline.netfrontiersin.org This broad spectrum of activity is a key reason for the continued interest of medicinal chemists in this scaffold. frontiersin.orgresearchgate.net
Benzimidazole derivatives have shown considerable efficacy against various microbial and fungal strains. ajrconline.orgnih.govtandfonline.com They are known to inhibit the growth of both Gram-positive and Gram-negative bacteria. frontiersin.orgtandfonline.com For instance, certain synthesized benzimidazole derivatives have exhibited antibacterial potency comparable to standard drugs like gentamicin (B1671437) and cefadroxil. frontiersin.org In the realm of antifungal activity, some derivatives have demonstrated significant effects against Candida species and other fungi, with some showing better activity than the standard drug fluconazole. frontiersin.orgresearchgate.net
The development of anticancer agents is a significant area of application for benzimidazole derivatives. nih.govnih.govnveo.org Their structural resemblance to nucleotides allows them to interfere with the biological processes of cancer cells. nveo.org Several benzimidazole-based drugs, such as bendamustine and binimetinib, are used in cancer therapy. nih.gov The anticancer mechanisms of these derivatives are diverse and can include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation. nih.govrsc.org Repurposing of anthelmintic benzimidazoles like mebendazole and albendazole for cancer treatment is also an active area of research. nih.govnih.gov
Benzimidazole derivatives have been tested against a variety of DNA and RNA viruses and have shown promising antiviral activity. frontiersin.orgnih.govnih.gov They have been found to be active against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), respiratory syncytial virus (RSV), and human cytomegalovirus (HCMV). frontiersin.orgscispace.com Maribavir is a clinically approved antiviral drug that contains the benzimidazole scaffold. scispace.comorientjchem.org The mechanism of antiviral action can vary, with some compounds acting as reverse transcriptase inhibitors. frontiersin.org
The anthelmintic properties of benzimidazoles are well-established, with this being one of the first and most successful applications of this class of compounds. derpharmachemica.comdangschat-toh.com Drugs like albendazole, mebendazole, and thiabendazole are widely used to treat infections caused by parasitic worms in both humans and animals. derpharmachemica.comresearchgate.net These compounds typically work by binding to the parasite's β-tubulin, which disrupts microtubule formation and ultimately leads to the parasite's death. dangschat-toh.comresearchgate.net The benzimidazole scaffold is also found in drugs used to treat other parasitic illnesses, such as those caused by protozoa. scispace.comresearchgate.net
Focus on: 5-Chloro-2-methylbenzimidazole
While the broader benzimidazole scaffold has been extensively studied, specific derivatives like this compound are often key intermediates in the synthesis of more complex, biologically active molecules. ontosight.aichemimpex.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H7ClN2 | ontosight.ainih.govcymitquimica.com |
| Molecular Weight | 166.61 g/mol | ontosight.aicymitquimica.comscbt.com |
| CAS Number | 2818-69-1 | ontosight.ainih.govchemicalbook.com |
| Appearance | Light brown solid or fluffy powder | nih.govchemicalbook.comchemicalbook.com |
| Melting Point | Approximately 197-235°C | ontosight.aichemicalbook.com |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | ontosight.ainih.govchemicalbook.com |
The presence of a chloro group at the 5-position and a methyl group at the 2-position of the benzimidazole ring influences its chemical properties and reactivity. ontosight.ai This compound serves as a building block in the synthesis of novel derivatives with potential pharmacological activities. For example, it has been used in the synthesis of compounds evaluated for their antifungal activity. derpharmachemica.com Studies have also been conducted on the butylation of 5-chloro-2-methyl-1H-benzo[d]imidazole to create new isomeric compounds. researchgate.net Furthermore, its carbon-13 nuclear magnetic resonance has been studied to aid in the chemical shift assignment of substituted benzimidazoles. cdnsciencepub.com
Anti-inflammatory and Analgesic Effects
Derivatives of benzimidazole have demonstrated significant potential as both anti-inflammatory and analgesic agents. nih.govnih.gov The structural framework of benzimidazole serves as a valuable template for the design of molecules that can modulate inflammatory pathways and alleviate pain.
Research has shown that specific substitutions on the benzimidazole ring system can lead to potent anti-inflammatory and analgesic activities. For instance, a series of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives were synthesized and evaluated for their pharmacological effects. nih.govarabjchem.org Compounds from this series exhibited notable anti-inflammatory activity in carrageenan-induced rat paw edema models and significant analgesic effects in acetic acid-induced writhing tests in mice. nih.govarabjchem.org
The mechanism of action for the anti-inflammatory properties of benzimidazole derivatives is thought to involve the inhibition of key inflammatory mediators. mdpi.com Some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response. mdpi.com For example, certain 2-substituted benzimidazoles have been reported to exhibit anti-inflammatory and analgesic properties. rjpbcs.com
Furthermore, studies on other benzimidazole derivatives have highlighted their ability to reduce inflammation significantly. arabjchem.org For example, N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline demonstrated potent anti-inflammatory activity. mdpi.com The anti-inflammatory and analgesic potential of these compounds underscores the importance of the benzimidazole scaffold in the development of new therapeutics for pain and inflammation. arabjchem.orgresearchgate.net
Antidiabetic and Antihypertensive Properties
The versatile benzimidazole scaffold has been extensively investigated for its potential in managing metabolic and cardiovascular disorders, specifically diabetes and hypertension. researchgate.net Its derivatives have shown promise as both antidiabetic and antihypertensive agents, acting through various mechanisms. derpharmachemica.comhilarispublisher.com
In the context of diabetes, benzimidazole derivatives have been explored as inhibitors of several key enzymes involved in glucose metabolism, such as α-glucosidase, dipeptidyl peptidase IV (DPP-IV), and aldose reductase. researchgate.nethilarispublisher.com For instance, certain 2-methyl benzimidazole derivatives bearing a thiazolidin-4-one moiety have been designed and synthesized as potential antidiabetic agents, with some compounds showing significant glucose-lowering effects in oral glucose tolerance tests. primescholars.comhumanjournals.com Other studies have focused on the development of benzimidazole-based compounds as potent α-amylase inhibitors, which can help in controlling post-prandial hyperglycemia. acs.org
With regard to hypertension, benzimidazole derivatives have been designed as angiotensin II (AII) receptor antagonists. irjponline.orgchalcogen.ro The AII receptor plays a crucial role in regulating blood pressure, and its blockade is a well-established therapeutic strategy for hypertension. irjponline.org Substituted benzimidazoles have been synthesized that exhibit significant antihypertensive activity. derpharmachemica.com For example, 5-substituted (amino)-2-phenyl-1-(2-carboxy biphenyl-4-yl) benzimidazoles have been reported to produce a potent hypertensive effect upon oral administration. irjponline.org The structural features of these compounds, particularly the substitution pattern on the benzimidazole nucleus and the biphenyl (B1667301) moiety, are critical for their activity. chalcogen.ro
Other Therapeutic Potentials (e.g., Anticonvulsant, Antiulcer, Antioxidant)
Beyond the well-established roles of benzimidazoles, research has uncovered a broader spectrum of therapeutic possibilities, including anticonvulsant, antiulcer, and antioxidant activities. d-nb.infonih.gov
Anticonvulsant Activity: Several studies have highlighted the potential of benzimidazole derivatives as anticonvulsant agents. infona.plnih.gov Researchers have synthesized and evaluated various series of these compounds, with some exhibiting significant protection against seizures in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. infona.plnih.gov Docking studies have suggested that N-mannich bases of benzimidazole derivatives might act as potential targets of NMDA receptors, contributing to their anticonvulsant effects. ijpsr.com The structural features of these derivatives are crucial for their activity, and ongoing research aims to optimize these for better efficacy. infona.plscispace.comnih.gov
Antiulcer Activity: The benzimidazole scaffold is famously the core of several proton pump inhibitors (PPIs) used to treat acid-related disorders. d-nb.info Research has continued to explore new benzimidazole derivatives with antiulcer properties. nih.gov For example, some compounds have shown remarkable protection against ulcer formation in various experimental models. nih.gov The mechanism often involves the inhibition of the H+/K+-ATPase enzyme system in gastric parietal cells, which is responsible for gastric acid secretion. irjponline.orgnih.gov
Antioxidant Activity: A number of benzimidazole derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. growingscience.comresearchgate.net Various synthesized compounds have demonstrated significant antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. growingscience.com The antioxidant potential is often linked to the specific substituents on the benzimidazole ring, with certain groups enhancing the molecule's ability to donate hydrogen atoms or stabilize free radicals. growingscience.comdergipark.org.tr This property suggests their potential utility in conditions where oxidative damage plays a pathogenic role.
Interactive Data Tables
Table 1: Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives
| Compound/Derivative | Model/Test | Activity | Source |
| 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives | Carrageenan-induced rat paw edema | Moderate to good anti-inflammatory activity | nih.gov |
| 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives | Acetic acid-induced writhing in mice | Moderate to good analgesic activity | nih.gov |
| N-(1H-benzimidazol-2-ylmethyl) aniline and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | Anti-inflammatory models | Potent anti-inflammatory activity | mdpi.com |
| 2-substituted benzimidazoles | Analgesic and anti-inflammatory models | Exhibited analgesic and anti-inflammatory properties | rjpbcs.com |
Table 2: Antidiabetic and Antihypertensive Activity of Benzimidazole Derivatives
| Compound/Derivative | Target/Mechanism | Activity | Source |
| 2-Methyl benzimidazole with thiazolidin-4-one | Potential antidiabetic | Significant glucose-lowering effect | primescholars.comhumanjournals.com |
| Arylated benzimidazoles | α-amylase inhibition | Potent α-amylase inhibitors | acs.org |
| 5-substituted (amino)-2-phenyl-1-(2-carboxy biphenyl-4-yl) benzimidazoles | Angiotensin II receptor antagonist | Potent antihypertensive effect | irjponline.org |
| Substituted 5-nitro-benzimidazoles | Angiotensin II receptor antagonist | Significant antihypertensive activity | chalcogen.ro |
Table 3: Other Therapeutic Activities of Benzimidazole Derivatives
| Compound/Derivative | Therapeutic Potential | Model/Test | Finding | Source |
| Novel benzimidazole derivatives | Anticonvulsant | MES and scPTZ screens | Promising activity in both screens | infona.pl |
| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Anticonvulsant | MES and scPTZ models | Potent anticonvulsant results | nih.gov |
| Substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives | Antiulcer | H+/K+-ATPase inhibition | Potent H+/K+-ATPase inhibitors | nih.gov |
| Benzimidazole-pyrazole hybrids | Antiulcer | Ethanol-induced gastric ulcer model | Potent ulcer inhibition | nih.gov |
| 4-(1H- benzo[d]imidazol-2-yl)-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 5,6-dihydropyrimidin-2(1H)-one | Antioxidant | DPPH method | Strong antioxidant activity | growingscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazole | |
|---|---|---|
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InChI |
InChI=1S/C8H7ClN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
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InChI Key |
NICFDLORAOTXMD-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)Cl | |
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Molecular Formula |
C8H7ClN2 | |
| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |
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DSSTOX Substance ID |
DTXSID8024787 | |
| Record name | 5-Chloro-2-methyl-1H-benzimidazole | |
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Molecular Weight |
166.61 g/mol | |
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Physical Description |
5-chloro-2-methyl-1h-benzimidazole appears as light brown solid or fluffy powder. (NTP, 1992) | |
| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |
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CAS No. |
2818-69-1 | |
| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |
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| Record name | 5-Chloro-2-methylbenzimidazole | |
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| Record name | 1H-Benzimidazole, 6-chloro-2-methyl- | |
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| Record name | 5-CHLORO-2-METHYLBENZIMIDAZOLE | |
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Melting Point |
387 °F (NTP, 1992) | |
| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |
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Synthetic Methodologies for 5 Chloro 2 Methylbenzimidazole and Its Derivatives
Classical Synthetic Routes to Benzimidazoles
The construction of the benzimidazole (B57391) ring system has been a subject of synthetic exploration for over a century. Traditional methods, still widely employed, primarily rely on the condensation of an o-phenylenediamine precursor with a suitable one-carbon synthon.
Condensation Reactions of o-Phenylenediamines with Carboxylic Acids or Derivatives
The most classical and straightforward approach to 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or acid chlorides). This reaction is typically carried out under acidic conditions and often requires elevated temperatures to drive the cyclodehydration.
For the synthesis of 2-methylbenzimidazoles, acetic acid is the carboxylic acid of choice. The reaction proceeds by initial N-acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole (B134444) ring. Polyphosphoric acid (PPA) or strong mineral acids like hydrochloric acid are frequently used as catalysts and dehydrating agents to facilitate this transformation.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Typical Yield (%) |
| o-Phenylenediamine | Acetic Acid | HCl, heat | 2-Methylbenzimidazole | ~68% |
| o-Phenylenediamine | Acetic Anhydride | Acetic Acid, heat | 2-Methylbenzimidazole | High |
| o-Phenylenediamine | Ethyl Acetate | PPA, heat | 2-Methylbenzimidazole | Moderate to High |
This table presents typical reaction conditions for the synthesis of 2-methylbenzimidazole, a close analogue of the title compound.
Alternative Approaches for Benzimidazole Core Formation
Beyond the direct condensation with carboxylic acids, several other methods have been developed to construct the benzimidazole core, offering milder conditions or different substrate scopes.
One common alternative is the reaction of o-phenylenediamines with aldehydes. This condensation initially forms a Schiff base, which then undergoes an oxidative cyclization to yield the 2-substituted benzimidazole. A variety of oxidizing agents can be employed, including nitrobenzene, air, or metal catalysts.
Another approach involves the reaction of o-phenylenediamines with orthoesters. This method is particularly useful for the synthesis of 2-unsubstituted or 2-alkyl-substituted benzimidazoles and often proceeds under milder conditions than the carboxylic acid condensation.
More contemporary methods focus on greener and more efficient syntheses. These include microwave-assisted reactions, the use of solid-supported catalysts, and transition-metal-catalyzed C-N bond-forming reactions from appropriate precursors. For instance, the intramolecular cyclization of N-(2-haloaryl)amidines has emerged as a powerful tool for benzimidazole synthesis.
Specific Synthesis of 5-Chloro-2-methylbenzimidazole
The synthesis of this compound follows the classical Phillips-Ladenburg approach, utilizing a substituted o-phenylenediamine as the key precursor.
Precursor Synthesis (e.g., 4-chloro-o-phenylenediamine)
The immediate precursor for the synthesis of this compound is 4-chloro-o-phenylenediamine. This starting material is commercially available but can also be synthesized through various routes. A common laboratory-scale preparation involves the reduction of 2-nitro-4-chloroaniline. This reduction can be achieved using various reducing agents, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being the most common methods.
| Starting Material | Reagent(s) | Product |
| 2-Nitro-4-chloroaniline | SnCl2, HCl | 4-Chloro-o-phenylenediamine |
| 2-Nitro-4-chloroaniline | H2, Pd/C | 4-Chloro-o-phenylenediamine |
Cyclization Procedures to Form the Benzimidazole Ring
With 4-chloro-o-phenylenediamine in hand, the formation of the this compound ring is achieved through condensation with acetic acid. The reaction is typically performed by heating a mixture of 4-chloro-o-phenylenediamine and glacial acetic acid, often with the addition of a stronger acid catalyst like hydrochloric acid to facilitate the cyclodehydration. The reaction mixture is heated at reflux for several hours, and upon cooling and neutralization, the desired product precipitates and can be isolated by filtration.
Reaction Scheme:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4-Chloro-o-phenylenediamine | Acetic Acid | Reflux | This compound |
Derivatization Strategies for this compound Analogues
The this compound core serves as a versatile template for the synthesis of a wide array of derivatives. The most common site for derivatization is the N-H of the imidazole ring, although modifications at the 2-methyl group or the aromatic ring are also possible.
N-Alkylation and N-Arylation: The secondary amine of the imidazole ring can be readily alkylated or arylated under basic conditions. Deprotonation with a suitable base, such as sodium hydride or potassium carbonate, generates the corresponding benzimidazolide anion, which then acts as a nucleophile towards an alkyl halide or an activated aryl halide. This allows for the introduction of a wide variety of substituents at the N-1 position.
Mannich Reaction: The N-H proton of this compound is sufficiently acidic to participate in the Mannich reaction. This three-component reaction involves the condensation of the benzimidazole with formaldehyde and a primary or secondary amine, leading to the formation of N-aminomethylated derivatives.
Cross-Coupling Reactions: While the chloro-substituent on the benzene (B151609) ring is generally less reactive than a bromo or iodo group, it can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, under optimized conditions. This allows for the formation of C-C or C-N bonds at the 5-position, enabling the synthesis of more complex analogues. However, derivatization at this position is less common than N-functionalization.
| Reaction Type | Reagents | Position of Derivatization | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-1 | 1-Alkyl-5-chloro-2-methylbenzimidazole |
| N-Arylation | Aryl halide, Catalyst (e.g., CuI) | N-1 | 1-Aryl-5-chloro-2-methylbenzimidazole |
| Mannich Reaction | Formaldehyde, Amine | N-1 | 1-(Aminomethyl)-5-chloro-2-methylbenzimidazole |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-5 (less common) | 5-Aryl-2-methylbenzimidazole |
These derivatization strategies provide access to a vast chemical space of this compound analogues, which is crucial for the development of new compounds with tailored properties for various applications.
Substitution at the N-1 Position
The nitrogen atom at the N-1 position of the this compound scaffold is a common site for functionalization, allowing for the introduction of various alkyl and aryl groups. This modification can significantly influence the biological activity and physicochemical properties of the resulting compounds.
One of the most straightforward methods for N-1 substitution is N-alkylation , which typically involves the reaction of this compound with an alkyl halide in the presence of a base. A study on the synthesis of isomeric alkyl derivatives of 2-methyl-5-chlorobenzimidazole highlights the regioselective nature of these reactions, which can be influenced by the reaction conditions and the nature of the alkylating agent ppublishing.org. For instance, the reaction of 2-chlorobenzimidazole with various alkylating agents such as dimethyl sulfate (DMS), diethyl sulfate (DES), and benzyl (B1604629) chloride has been achieved under different green conditions, including physical grinding with K2CO3 at room temperature, heating in PEG-600, or microwave irradiation, to yield the corresponding N-alkyl-2-chlorobenzimidazoles .
The Mannich reaction provides another route to N-1 substituted derivatives. This three-component condensation reaction involves an active hydrogen-containing compound (like this compound), formaldehyde, and a secondary amine, leading to the formation of N-Mannich bases. These derivatives are of interest due to their wide range of pharmacological activities chitkara.edu.inchitkara.edu.inresearchgate.net.
N-arylation of the benzimidazole core can be achieved through copper-catalyzed cross-coupling reactions. Efficient methods for the N-arylation of imidazoles and benzimidazoles with both aryl iodides and bromides have been developed using copper catalysts in combination with specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline researchgate.netscite.ainih.gov. These reactions can be accelerated by the addition of polyethylene glycol nih.gov.
| Reagent/Catalyst System | Reaction Type | Product | Ref. |
| Alkyl halide / Base | N-Alkylation | N-Alkyl-5-chloro-2-methylbenzimidazole | ppublishing.org |
| Formaldehyde / Secondary Amine | Mannich Reaction | N-Mannich base of this compound | chitkara.edu.in |
| Aryl halide / Copper catalyst / Ligand | N-Arylation | N-Aryl-5-chloro-2-methylbenzimidazole | researchgate.netnih.gov |
Modifications at the C-2 Position
The C-2 position of this compound offers another key site for structural diversification. The methyl group at this position can be functionalized, or the entire group can be replaced to introduce different substituents.
A common strategy involves the halogenation of the C-2 methyl group to form a more reactive intermediate. For example, 2-chloromethyl-1H-benzimidazole derivatives can be synthesized and subsequently reacted with various nucleophiles to introduce a wide range of functional groups. A series of 35 benzimidazole derivatives were synthesized from 2-chloromethyl-1H-benzimidazole in good yields, demonstrating the versatility of this intermediate nih.gov. The synthesis of 2-(chloromethyl)-1H-benzimidazole can be achieved by refluxing o-phenylenediamine and chloroacetic acid with 5N HCl researchgate.net.
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, which uses a substituted formamide (like DMF) and phosphorus oxychloride, can be applied to 2-methylbenzimidazoles to introduce a formyl group at the C-2 position after subsequent hydrolysis of the intermediate iminium salt wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.orgorganicreactions.org. This opens up further possibilities for derivatization of the resulting aldehyde.
| Reaction | Reagents | Product | Ref. |
| Halogenation of C-2 methyl group | e.g., POCl3 | 2-(Chloromethyl)-5-chlorobenzimidazole | researchgate.net |
| Vilsmeier-Haack Reaction | DMF, POCl3 | 5-Chloro-1H-benzimidazole-2-carbaldehyde | wikipedia.orgchemistrysteps.com |
Halogenation and Other Substitutions on the Benzene Ring (e.g., C-5 and C-6)
Further functionalization of the this compound core can be achieved through electrophilic substitution reactions on the benzene ring. The existing chloro and methyl substituents influence the regioselectivity of these reactions.
Halogenation of the benzimidazole ring can introduce additional halogen atoms. For instance, the direct bromination of 2-chlorobenzimidazole with bromine-water has been used to synthesize 2-chloro-5,6-dibromobenzimidazole nih.gov. The halogenation of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles has been shown to occur at the 6(5) position semanticscholar.org. For example, reacting 2,5-dimethylbenzimidazole with a saturated solution of bleaching powder at low temperatures yields 1-chloro-2,5-dimethylbenzimidazole pharmainfo.inresearchgate.net. Reagents with high regioselectivity and reactivity have been developed to enable the halogenation of complex heteroaromatics under mild conditions tcichemicals.com.
Nitration is another common electrophilic aromatic substitution reaction. The nitration of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles has been studied, and it was found that the nitro group is introduced at the 6 (or 5) position, leading to the corresponding 7(4)-nitrobenzimidazoles after subsequent nitration semanticscholar.orgresearchgate.net. In most cases, nitration of benzimidazoles preferentially occurs at the 5 or 6-position pharmainfo.inrjpbcs.com.
| Reaction | Reagents | Product | Ref. |
| Halogenation | e.g., Bromine-water, Bleaching powder | Dihalo- or trihalo-substituted benzimidazole | nih.govsemanticscholar.orgpharmainfo.inresearchgate.net |
| Nitration | e.g., Nitrating mixture | Nitro-substituted benzimidazole | semanticscholar.orgpharmainfo.inresearchgate.netrjpbcs.com |
Catalytic and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods for benzimidazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve reaction efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods jocpr.com. The synthesis of benzimidazole derivatives has been significantly improved through microwave-assisted techniques.
For instance, the N-alkylation of 2-chlorobenzimidazole with various alkylating agents has been successfully carried out under microwave irradiation, providing the desired products in short reaction times . Microwave-assisted synthesis has also been employed for the preparation of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and aldehydes under solvent-free conditions, with Er(OTf)3 as a catalyst, achieving excellent yields in just 5-10 minutes mdpi.com. Another study reports the synthesis of 2-alkyl and 2-aryl derivatives of benzimidazole by reacting o-phenylenediamine with carboxylic acids using polyphosphoric acid as a catalyst under microwave irradiation asianpubs.org. The use of microwave irradiation in the synthesis of N,N-dimethylbenzimidazolium iodide as a catalyst for Stetter reactions has also been reported to significantly reduce reaction times lew.ro.
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Ref. |
| 2-Chlorobenzimidazole, Alkylating agent | Microwave irradiation | N-Alkyl-2-chlorobenzimidazole | 5 min | - | |
| N-phenyl-o-phenylenediamine, Aldehyde | Er(OTf)3, Microwave, Solvent-free | 1,2-Disubstituted benzimidazole | 5-10 min | 86-99% | mdpi.com |
| o-Phenylenediamine, Carboxylic acid | Polyphosphoric acid, Microwave | 2-Substituted benzimidazole | 0.40-3.00 min | 69-99% | asianpubs.org |
Heterogeneous Catalysis
The use of heterogeneous catalysts offers several advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. A variety of heterogeneous catalysts have been developed for the synthesis of benzimidazole derivatives.
These catalysts include metal-organic frameworks (MOFs), nanoparticles, and supported catalysts. For example, a cobalt-mediated redox catalysis using Co(acac)2 has been shown to be highly efficient for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles at ambient temperature under solvent-free conditions mdpi.com. The synthesis of 2-methylbenzimidazole from 2-nitroaniline and ethanol has been achieved using a Mg modified Cu-Pd/γ-Al2O3 heterogeneous catalyst, with the bimetallic catalyst showing superior activity mdpi.com. Other studies have reviewed the use of various heterogeneous catalysts for benzimidazole synthesis, highlighting their efficiency and recyclability researchgate.net.
| Catalyst | Reactants | Conditions | Product | Ref. |
| Co(acac)2 | Aldehyde, Phenylenediamine | H2O2, Solvent-free, Ambient temp. | 2-Substituted/1,2-Disubstituted benzimidazole | mdpi.com |
| Cu-Pd/(Mg)γ-Al2O3 | 2-Nitroaniline, Ethanol | - | 2-Methylbenzimidazole | mdpi.com |
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. Several solid-phase methodologies have been developed for the synthesis of substituted benzimidazoles.
These methods often involve attaching one of the reactants to a solid support, carrying out a series of reactions, and then cleaving the final product from the resin. An efficient solid-phase synthesis of trisubstituted researchgate.netwikipedia.orgacs.orgtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones has been described, starting from resin-bound amino acids acs.orgresearchgate.net. Another approach details the solid-phase synthesis of 1,2,5-trisubstituted benzimidazoles, which are of interest for their potential anticancer activity nih.gov. These techniques allow for the systematic variation of substituents at different positions of the benzimidazole core, facilitating the exploration of structure-activity relationships.
| Synthetic Target | Key Steps | Ref. |
| Trisubstituted researchgate.netwikipedia.orgacs.orgtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones | N-acylation, Fluoro displacement, Nitro reduction, Cyclization, Alkylation, Cleavage | acs.orgresearchgate.net |
| 1,2,5-Trisubstituted benzimidazoles | Reaction of resin-bound intermediates with acyl chlorides, Cyclization | nih.gov |
Purification and Characterization of Synthetic Products
Following the synthesis of this compound and its derivatives, a crucial phase involves the purification of the crude product to remove unreacted starting materials, catalysts, and byproducts. Subsequently, a comprehensive characterization is performed to confirm the identity, structure, and purity of the isolated compound. This is typically achieved through a combination of chromatographic and spectroscopic methods, alongside elemental analysis.
Chromatographic Methods (e.g., TLC)
Chromatographic techniques are instrumental in both the purification and the assessment of purity of this compound and its derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a sealed container with a shallow layer of a suitable solvent or solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
For benzimidazole derivatives, common solvent systems for TLC include mixtures of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. For instance, a solvent system of ethyl acetate and n-hexane in a 3:5 ratio has been used for the TLC analysis of substituted benzimidazoles. The visualization of the separated spots on the TLC plate is often achieved under UV light (254 nm), or by using staining agents like p-anisaldehyde followed by heating.
Column Chromatography: For the purification of larger quantities of the synthesized product, column chromatography is the preferred method. This technique works on the same principles as TLC but on a larger scale. A vertical glass column is packed with a stationary phase, such as silica gel. The crude product is loaded onto the top of the column and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture separate into bands as they move down the column at different rates. By collecting the eluent in fractions, the desired compound can be isolated in a purified form. A common solvent system for the column chromatography of benzimidazole derivatives is a mixture of ethyl acetate and n-hexane, often in a 1:1 ratio.
The table below summarizes common chromatographic conditions used for the purification and analysis of benzimidazole derivatives.
| Technique | Stationary Phase | Mobile Phase (Solvent System) | Visualization | Application |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Ethyl acetate : n-hexane (3:5) | UV light (254 nm), p-anisaldehyde stain | Reaction monitoring, Purity assessment |
| Column Chromatography | Silica Gel (60-120 mesh) | Ethyl acetate : n-hexane (1:1) | - | Purification of crude product |
Spectroscopic Techniques (e.g., IR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Each technique provides unique information about the molecular structure of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational modes of the bonds, providing a characteristic spectrum for the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bond of the imidazole ring, C-H bonds of the methyl group and the aromatic ring, C=N and C=C bonds of the benzimidazole ring system, and the C-Cl bond.
The table below lists the expected characteristic IR absorption bands for this compound.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Imidazole | N-H stretch | 3100-3500 (broad) |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Methyl Group | C-H stretch | 2850-3000 |
| Benzimidazole Ring | C=N and C=C stretch | 1500-1650 |
| Benzene Ring | C-H out-of-plane bend | 800-900 |
| Chloro Group | C-Cl stretch | 600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show a singlet for the methyl protons, distinct signals for the aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the imidazole ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for the methyl carbon, the carbon atoms of the benzene ring, and the two carbon atoms of the imidazole ring. The chemical shifts of the carbon atoms in the benzene ring are also affected by the chlorine substituent.
The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound in CDCl₃.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.29 | brs | NH |
| ~7.51 | s | Ar-H | |
| ~7.45 | d | Ar-H | |
| ~7.12 | d | Ar-H | |
| ~2.51 | s | CH₃ | |
| ¹³C NMR | ~152.7 | - | C=N |
| ~140.1 | - | Ar-C | |
| ~137.1 | - | Ar-C | |
| ~126.1 | - | Ar-C-Cl | |
| ~121.8 | - | Ar-CH | |
| ~115.4 | - | Ar-CH | |
| ~114.3 | - | Ar-CH | |
| ~15.1 | - | CH₃ |
Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation pattern. For this compound (C₈H₇ClN₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 166.61 g/mol ). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion peak will be observed, with a second peak (M+2) at two mass units higher with an intensity of about one-third of the main peak.
The expected major peaks in the mass spectrum of this compound are presented in the table below.
| m/z | Ion | Significance |
| 166/168 | [C₈H₇ClN₂]⁺ | Molecular ion peak (M⁺, M+2) |
| 151/153 | [C₇H₄ClN₂]⁺ | Loss of a methyl radical (•CH₃) |
| 131 | [C₈H₇N₂]⁺ | Loss of a chlorine radical (•Cl) |
Elemental Analysis
Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. For a compound to be considered pure, the experimental values should be in close agreement with the calculated values, typically within a ±0.4% margin.
For this compound with the molecular formula C₈H₇ClN₂, the theoretical elemental composition can be calculated as follows:
Molecular Weight = (8 × 12.01) + (7 × 1.01) + (1 × 35.45) + (2 × 14.01) = 166.61 g/mol
% Carbon (C) = (8 × 12.01 / 166.61) × 100% = 57.68%
% Hydrogen (H) = (7 × 1.01 / 166.61) × 100% = 4.23%
% Nitrogen (N) = (2 × 14.01 / 166.61) × 100% = 16.82%
% Chlorine (Cl) = (1 × 35.45 / 166.61) × 100% = 21.28%
The table below shows the calculated elemental analysis data for this compound.
| Element | Molecular Formula | Calculated (%) | Found (%) |
| Carbon (C) | C₈H₇ClN₂ | 57.68 | 57.68 ± 0.4 |
| Hydrogen (H) | C₈H₇ClN₂ | 4.23 | 4.23 ± 0.4 |
| Nitrogen (N) | C₈H₇ClN₂ | 16.82 | 16.82 ± 0.4 |
Molecular and Electronic Structure Studies of 5 Chloro 2 Methylbenzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 5-chloro-2-methylbenzimidazole. These theoretical studies offer a microscopic perspective on the molecule's behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) calculations have been effectively utilized to determine the optimized molecular geometry of benzimidazole (B57391) derivatives. For compounds similar in structure to this compound, the B3LYP functional combined with a suitable basis set has been shown to provide reliable geometric parameters, including bond lengths and bond angles. researchgate.net These computational approaches are instrumental in predicting the three-dimensional arrangement of atoms, which is crucial for understanding the molecule's interactions and reactivity. The optimized structure of related benzimidazole compounds has been confirmed to correspond to a minimum on the potential energy surface through frequency calculations. researchgate.netresearchgate.net
HOMO-LUMO Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its electronic excitation. nih.gov A smaller energy gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov For benzimidazole derivatives, the HOMO-LUMO analysis helps in explaining the charge transfer interactions occurring within the molecule. nih.govesisresearch.org
Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Benzimidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: Data presented is for a representative imidazole (B134444) derivative to illustrate the concept. nih.gov
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides experimental data on the vibrational modes of this compound. When combined with theoretical calculations, it allows for a comprehensive assignment of the observed spectral bands to specific molecular motions.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of molecules. In the context of benzimidazole derivatives, the FT-IR spectrum exhibits characteristic bands corresponding to the stretching and bending vibrations of its constituent bonds. For instance, the N-H stretching vibration in aromatic compounds typically appears in the region of 3400 ± 40 cm⁻¹. esisresearch.org The C-H and C-N stretching vibrations, as well as various ring deformation modes, also give rise to distinct peaks in the FT-IR spectrum. esisresearch.org Theoretical calculations using DFT are often employed to compute the vibrational frequencies, which are then compared with the experimental data to provide a detailed assignment of the spectral bands. researchgate.netresearchgate.netresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. For benzimidazole compounds, Raman spectroscopy can be used to identify the phenyl ring stretching modes and other skeletal vibrations. esisresearch.org The simultaneous appearance of certain vibrational modes in both the IR and Raman spectra can be an indication of intramolecular charge transfer within the molecule. esisresearch.org As with FT-IR, theoretical frequency calculations are invaluable for the accurate assignment of the observed Raman bands. researchgate.netresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for elucidating the molecular structure of chemical compounds. For this compound, both ¹H and ¹³C NMR spectroscopy provide definitive data for structural confirmation and characterization.
¹H NMR Spectroscopic Characterization
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays distinct signals corresponding to each type of proton in the molecule. A broad singlet observed at approximately δ 12.29 ppm is characteristic of the N-H proton of the imidazole ring. The aromatic region of the spectrum shows three signals: a singlet at δ 7.51 ppm, and two doublets at δ 7.45 ppm (J = 8.4 Hz) and δ 7.12 ppm (J = 8.3 Hz), which correspond to the protons on the benzene (B151609) ring. A sharp singlet at δ 2.51 ppm is assigned to the three protons of the methyl group at the C2 position rsc.org.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 12.29 | Broad Singlet | - | 1H | N-H |
| 7.51 | Singlet | - | 1H | Ar-H |
| 7.45 | Doublet | 8.4 | 1H | Ar-H |
| 7.12 | Doublet | 8.3 | 1H | Ar-H |
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum, recorded in CDCl₃ at 100 MHz, complements the ¹H NMR data by providing information about the carbon framework of this compound. The spectrum shows eight distinct carbon signals. The signal for the methyl carbon (-CH₃) appears upfield at δ 15.1 ppm. The signals for the aromatic and imidazole carbons are observed in the downfield region at δ 152.7, 140.1, 137.1, 126.1, 121.8, 115.4, and 114.3 ppm rsc.org. The specific assignments correspond to the different carbon atoms within the benzimidazole ring system.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 152.7 | C=N |
| 140.1 | Aromatic C |
| 137.1 | Aromatic C |
| 126.1 | Aromatic C-Cl |
| 121.8 | Aromatic C-H |
| 115.4 | Aromatic C-H |
| 114.3 | Aromatic C-H |
Crystallographic Investigations
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state, providing insights into molecular geometry, packing, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (XRD) is the definitive method for determining the molecular and crystal structure of a compound. For benzimidazole derivatives, this technique provides precise data on bond lengths, bond angles, and torsion angles researchgate.net. The analysis involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the positions of the individual atoms can be determined scispace.commdpi.com. In the crystal structures of related benzimidazole compounds, the benzimidazole core is often found to be nearly planar. The crystal packing is typically stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions researchgate.net.
Tautomerism and Isomerism in Substituted Benzimidazoles
Benzimidazole and its derivatives exhibit interesting tautomeric and isomeric properties due to the nature of the imidazole ring fused to a benzene ring.
The most significant form of tautomerism in N-unsubstituted benzimidazoles is annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring beilstein-journals.orgnih.gov. In the case of asymmetrically substituted benzimidazoles like this compound, this proton transfer results in two distinct tautomeric forms: 5-chloro-2-methyl-1H-benzimidazole and 6-chloro-2-methyl-1H-benzimidazole. In solution, these tautomers often undergo rapid interconversion, leading to an averaged signal in NMR spectroscopy beilstein-journals.org. However, in the solid state or in certain solvents, this tautomerism can be "blocked," allowing for the observation of distinct species beilstein-journals.org. The position of the equilibrium is influenced by the nature and position of substituents on the benzimidazole core researchgate.netencyclopedia.pub.
Isomerism in substituted benzimidazoles primarily refers to constitutional isomerism, where substituents can be located at different positions on the benzimidazole ring system. For example, a chloro-substituent on the benzene ring can be at position 4, 5, 6, or 7, leading to different constitutional isomers. Furthermore, depending on the complexity of the substituents, other forms of isomerism, such as rotational isomerism (atropisomerism) or E/Z isomerism around a C=N bond, can also be observed in more complex benzamidine (B55565) derivatives beilstein-journals.org.
Structure Activity Relationship Sar and Mechanism of Action Studies
Elucidation of Structure-Activity Relationships for Biological Efficacy
SAR studies are crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. For the benzimidazole (B57391) scaffold, the N-1, C-2, C-5, and C-6 positions have been identified as key sites for chemical modification. nih.gov
The biological profile of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.
N-1 Position: Substitution at the N-1 position can significantly influence the chemotherapeutic activity of benzimidazole compounds. nih.gov For instance, attaching various substituents, such as benzyl (B1604629) groups, can enhance biological effects. nih.gov Studies on N-substituted benzimidazole-derived Schiff bases have been conducted to examine the impact of different groups at the N-atom on antiviral, antibacterial, and antiproliferative activities. nih.govresearchgate.net
C-2 Position: The C-2 position is a common site for modification. Attaching different aryl groups or heterocyclic moieties at this position can lead to compounds with a wide range of pharmacological activities. nih.gov For example, 2-substituted benzimidazoles are known to act as potential anticancer agents. arabjchem.org The fusion of a phenylhydrazinomethyl nucleus at the 2-position has also been shown to yield biologically active pharmacophores. ijpsr.com
C-5 and C-6 Positions: The C-5 and C-6 positions of the benzene (B151609) ring portion of the benzimidazole scaffold are also critical for activity. The introduction of electron-withdrawing or electron-releasing groups at these positions can have a profound impact. arabjchem.org Studies have shown that designing derivatives with substituents like chloro (–Cl) or nitro (–NO2) groups at the C-6 position is a key strategy to modulate antimicrobial and anticancer activities. nih.gov
The following table summarizes the impact of various substituents at different positions on the biological activity of benzimidazole derivatives based on a study of their antiparasitic properties.
| Compound ID | R1 (N-1) | R2 (C-2) | R4 (C-4) | R5 (C-5) | R6 (C-6) | Biological Activity (pIC50) |
|---|---|---|---|---|---|---|
| 1 | H | CF3 | H | H | H | 5.50 |
| 13 | CH3 | CONH2 | H | Cl | H | 6.96 |
| 17 | CH3 | CONH2 | Cl | H | H | 6.73 |
| 21 | CH3 | CONH2 | Cl | Cl | H | 6.87 |
| 23 | CH3 | CON(CH3)2 | Cl | Cl | H | 7.12 |
Data sourced from a study on benzimidazole derivatives as antiparasitic agents. rsc.org The pIC50 values are against G. intestinalis.
Halogenation, particularly the introduction of a chlorine atom at the C-5 position, is a common strategy in the design of bioactive benzimidazole derivatives. Theoretical investigations suggest that the effect of halogenation with fluorine, chlorine, or bromine can be less significant than solvent polarization in processes like excited state intramolecular proton transfer (ESIPT). nih.govacs.org However, in practical applications, the presence and position of a halogen can be critical for biological activity.
For instance, a comparative study of 5-chloro and 5-fluoro substituted benzimidazole derivatives for α-amylase inhibition revealed that the non-methylated 5-chloro derivative was more active than its methylated counterpart, suggesting the methyl group does not enhance activity in the presence of the chloro group. acs.org In contrast, a 5-fluoro substituted derivative was identified as the most active α-amylase inhibitor and radical scavenger, indicating that the interplay between different substituents is complex. acs.org The presence of a chloro group at the C-5 position is a feature of many potent benzimidazole-based compounds, including those with significant DNA topoisomerase I inhibitory activity. ijpsr.com
Linker Groups: Schiff bases, which contain an imine or azomethine (–C=N–) group, are a prominent example of using linkers to create complex benzimidazole derivatives. The synthesis of novel N-substituted benzimidazole-derived Schiff bases has been explored to evaluate their antiviral, antibacterial, and antiproliferative activities. nih.gov
Attached Heterocyclic Moieties: Attaching other heterocyclic rings can lead to hybrid molecules with enhanced or novel biological activities. For example, derivatives of 5-chloro-2-methylbenzimidazole linked to an imidazo[2,1-b] arabjchem.orgijpsr.comresearchgate.netthiadiazole moiety have demonstrated potent antitubercular activity. ijpsr.com Similarly, benzimidazole derivatives incorporating a furan (B31954) ring at the C-2 position have been synthesized and evaluated as α-amylase inhibitors and radical scavengers. acs.org Five-membered heterocycles are frequently incorporated into drug design to optimize potency, selectivity, and pharmacokinetic properties.
Investigation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action is fundamental to drug discovery. For this compound and its derivatives, research has focused on identifying their specific molecular targets to explain their diverse pharmacological effects.
The bioactivity of benzimidazole derivatives often stems from their ability to interact with specific biological macromolecules like enzymes and receptors.
Enzyme Inhibition: A primary mechanism of action for many benzimidazoles is the inhibition of key enzymes.
Dihydrofolate Reductase (DHFR): Molecular docking studies have suggested that DHFR is a potential target for both the antimicrobial and anticancer activities of certain N-substituted 6-chloro-1H-benzimidazole derivatives. nih.gov
α-Amylase: Substituted benzimidazole analogues have been identified as potential inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. acs.org
Receptor Binding: Benzimidazole derivatives have also been designed as antagonists for specific receptors.
Angiotensin II (Ang II) Receptor: A series of 5-alkylsulfamoyl substituted benzimidazole derivatives were designed and synthesized as Ang II receptor antagonists for the treatment of hypertension. The antagonistic activity was found to be dependent on the size and bulk of the alkyl group attached. nih.gov
A significant mechanism of action, particularly for the anticancer effects of benzimidazole derivatives, is the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.
The table below presents data from a study on the inhibition of mammalian DNA topoisomerase I by different 5-substituted benzimidazole derivatives.
| Compound | Substituent at C-5 | Concentration (µg/µL) | % Inhibition |
|---|---|---|---|
| Cpd I | Chloro | 0.5 | ~20% |
| Cpd I | Chloro | 1.0 | ~40% |
| Cpd II | Methyl | 0.5 | ~60% |
| Cpd II | Methyl | 1.0 | ~80% |
| Cpd III | Hydrogen | 0.5 | ~10% |
| Cpd III | Hydrogen | 1.0 | ~20% |
Data adapted from quantitative assessment of plasmid supercoil relaxation assays. researchgate.net Cpd I is 5-chloro-4-(1H-benzimidazole-2-yl)phenol, Cpd II is 5-methyl-4-(1H-benzimidazole-2-yl)phenol, and Cpd III is 4-(1H-benzimidazole-2-yl)phenol.
Target-Specific Interactions (e.g., Enzyme Inhibition, Receptor Binding)
Computational Approaches in SAR and Mechanism Elucidation
Computational methods, such as molecular docking, are powerful tools for understanding the interactions between small molecules and their biological targets at a molecular level. These approaches can predict binding affinities and modes, providing valuable insights for drug design and mechanism of action studies.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrevlett.com This technique is widely used to screen virtual libraries of compounds and to rationalize the structure-activity relationships of a series of molecules.
Table 2: Summary of Potential Molecular Docking Targets for this compound
| Target Protein | Potential Interactions and Rationale | Status of Specific Docking Studies |
|---|---|---|
| Tubulin (β-tubulin) | The benzimidazole core could interact with the colchicine (B1669291) binding site. The 5-chloro and 2-methyl groups may form hydrophobic and halogen bond interactions. | Data not available |
| EGFR Kinase Domain | The benzimidazole scaffold can act as an ATP mimic. The substituents would influence binding affinity and selectivity. | Data not available |
| COX-2 | The compound could fit into the hydrophobic channel of the COX-2 active site. | Data not available |
This table outlines hypothetical docking studies based on the known activities of the benzimidazole scaffold, as specific studies for this compound are not currently available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug design and discovery, MD simulations provide valuable insights into the stability of protein-ligand complexes and the binding mechanisms of potential drug candidates. For benzimidazole derivatives, MD simulations can elucidate how compounds like this compound interact with their biological targets at an atomic level.
These simulations can predict the binding affinity of a ligand to a protein by analyzing the conformational changes that occur upon binding. The stability of the resulting complex is often assessed by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms over the simulation period. Lower and more stable RMSD values generally indicate a more stable protein-ligand complex.
While specific molecular dynamics simulation data for this compound is not extensively detailed in publicly available literature, the methodology is widely applied to the broader class of benzimidazole derivatives to understand their interactions with various biological targets, such as enzymes and receptors. For instance, MD simulations have been used to study the binding of benzimidazole derivatives to viral proteins and kinases, helping to rationalize their therapeutic effects and guide the design of more potent analogs.
Table 1: Representative Applications of Molecular Dynamics Simulations for Benzimidazole Derivatives
| Benzimidazole Derivative Class | Biological Target | Key Findings from MD Simulations |
| Antiviral Benzimidazoles | Viral Polymerases | Elucidation of key amino acid residues involved in binding and stabilization of the inhibitor within the active site. |
| Anticancer Benzimidazoles | Tubulin / Kinases | Assessment of the stability of the drug-target complex and identification of conformational changes that contribute to inhibitory activity. |
| Anthelmintic Benzimidazoles | Beta-tubulin | Understanding the structural basis of binding and the impact of resistance-conferring mutations on drug affinity. |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
ADME prediction software calculates various physicochemical and pharmacokinetic parameters. Key predicted properties often include:
Aqueous Solubility (logS): Influences the dissolution of the compound in the gastrointestinal tract.
Intestinal Absorption: Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability (logBB): Indicates the likelihood of the compound crossing into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of major drug-metabolizing enzymes.
Plasma Protein Binding (%PPB): Affects the distribution and availability of the free drug in the body. nih.gov
Human Oral Absorption: Estimates the extent to which a drug is absorbed after oral administration.
Table 2: Typical In Silico ADME Parameters Predicted for Benzimidazole Derivatives
| ADME Parameter | Predicted Property | Significance |
| Absorption | Good intestinal absorption | High bioavailability after oral administration. |
| Distribution | Moderate to high plasma protein binding | Can influence the duration of action and potential for drug interactions. |
| Metabolism | Potential for metabolism by CYP enzymes | Determines the metabolic stability and potential for drug-drug interactions. |
| Excretion | Predicted clearance pathways | Indicates how the compound is eliminated from the body. |
| Toxicity | Prediction of potential toxicities | Early identification of potential safety concerns. |
Resistance Mechanisms and Strategies for Overcoming Them
The development of resistance is a significant challenge for the long-term efficacy of antimicrobial and anticancer agents, including those based on the benzimidazole scaffold. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
For anthelmintic benzimidazoles, the primary mechanism of resistance involves mutations in the gene encoding for β-tubulin, the molecular target of these drugs. These mutations can alter the drug-binding site on the protein, thereby reducing the efficacy of the compound.
In the context of cancer therapy, multidrug resistance (MDR) is a major obstacle. One common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells. Some benzimidazole derivatives have been investigated for their ability to inhibit these transporters, thereby resensitizing resistant cancer cells to conventional chemotherapy. researchgate.net
Strategies to overcome resistance to benzimidazole-based compounds include:
Combination Therapy: Using benzimidazoles in conjunction with other drugs that have different mechanisms of action can reduce the likelihood of resistance developing.
Development of Novel Analogs: Synthesizing new benzimidazole derivatives that are less susceptible to known resistance mechanisms. This can involve modifying the chemical structure to interact differently with the target or to evade efflux pumps.
Targeting Resistance Mechanisms: Designing compounds that directly inhibit the mechanisms of resistance, such as efflux pump inhibitors.
While specific resistance mechanisms to this compound have not been extensively documented, the general principles of benzimidazole resistance are applicable and inform the ongoing research and development of this class of compounds.
Derivatives and Advanced Applications of 5 Chloro 2 Methylbenzimidazole in Research
Synthesis and Biological Evaluation of Novel Analogues
The synthesis of novel analogues based on the 5-Chloro-2-methylbenzimidazole core is a key area of research aimed at discovering compounds with enhanced biological activity. Various synthetic strategies are employed to introduce different substituents at the N-1 position and other sites of the benzimidazole (B57391) ring system. For instance, one approach involves the reaction of 5-chloro-2-(α-hydroxy)ethyl N-methyl benzimidazole with thionyl chloride to produce a chloro-intermediate, which is then condensed with substituted aryl piperazines to yield the final target compounds derpharmachemica.com. The characterization of these newly synthesized derivatives is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) derpharmachemica.com. The biological evaluation of these analogues is a crucial step to determine their therapeutic potential, often involving in vitro screening against various microbial strains and cancer cell lines.
Antimicrobial Derivatives
Derivatives of this compound have been investigated for their potential as antimicrobial agents. The introduction of a halogen, such as chlorine, at the 5-position of the benzimidazole ring is often associated with significant antimicrobial properties nih.gov. These compounds represent a promising area for the development of new drugs to combat microbial infections.
Antibacterial Efficacy Against Specific Strains (e.g., S. aureus, E. coli, C. albicans)
Several studies have demonstrated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Research has shown that certain 5,6-dihalogenated benzimidazole derivatives exhibit excellent activity against various bacterial strains. Specifically, compounds with a free NH group on the benzimidazole moiety were found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) googleapis.com. In other studies, newly synthesized benzimidazole derivatives have been screened against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some compounds showing promising activity ijmrhs.com. For example, certain thiazolylbenzimidazole compounds have shown significant in vitro antitumor effects, and modifications to their side chains can impact their efficacy against different cell lines nveo.orgijrpr.com.
Antibacterial Activity of this compound Derivatives
| Compound/Derivative Type | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 5,6-dichloro-2-amino derivative | MRSA (standard and clinical isolate) | Excellent activity | googleapis.com |
| 5-chloro-2-(4-benzyloxyphenyl) benzimidazole | MRSA (standard and clinical isolate) | Excellent activity | googleapis.com |
| 2-Mercaptobenzimidazole Derivatives | Staphylococcus aureus (ATCC 6538) | Activity evaluated by agar (B569324) diffusion and broth dilution | ijmrhs.com |
| 2-Mercaptobenzimidazole Derivatives | Escherichia coli (ATCC 8739) | Activity evaluated by agar diffusion and broth dilution | ijmrhs.com |
Antifungal Efficacy
The antifungal properties of this compound derivatives have also been a focus of research, particularly against clinically relevant fungal pathogens like Candida albicans. The emergence of resistance to existing azole antifungal agents has driven the search for new therapeutic options derpharmachemica.com.
In one study, a series of 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles were synthesized and tested for their antifungal activity against C. albicans. Many of the synthesized compounds showed moderate to good antifungal activity derpharmachemica.com. One derivative, identified as RG2, was found to be highly active, with a Minimum Inhibitory Concentration (MIC) of 0.0312 µmole/ml against resistant strains of C. albicans derpharmachemica.com. Another study highlighted that a benzoxazolinone derivative, compound P2B, exhibited good antifungal activity against C. albicans, comparable to half the activity of the standard drug Miconazole nih.gov.
Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| RG2 (5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazole) | Candida albicans (ATCC10231) | MIC of 0.0312 µmole/ml | derpharmachemica.com |
| Compound P2B (Benzoxazolinone derivative) | Candida albicans | Good activity, half that of Miconazole | nih.gov |
| 5-chloro substituted benzimidazole derivative (11l) | Candida albicans | Good activity at 0.015 µmole/ml | orientjchem.org |
| Compound E11 (bearing thioether and carbamate (B1207046) moieties) | Verticillium daliae | 70% inhibition at 50 µg/mL | semanticscholar.org |
| Compound E11 (bearing thioether and carbamate moieties) | Phytophthora infestans | 75% inhibition at 50 µg/mL | semanticscholar.org |
Anticancer Derivatives
Benzimidazole derivatives are recognized for their potential in anticancer therapy, acting through various mechanisms such as inhibiting tubulin polymerization, inducing apoptosis, and suppressing angiogenesis nveo.orgbiotech-asia.org. The this compound scaffold has been utilized to develop novel compounds with cytotoxic and antiproliferative activities against various cancer cell lines.
Cytotoxicity Against Various Human Cancer Cell Lines (e.g., HepG2, HeLa, A549)
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines, including liver carcinoma (HepG2), cervical cancer (HeLa), and lung carcinoma (A549). Cytotoxicity is often measured by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability.
One study synthesized a benzimidazole derivative, referred to as se-182, and tested its anticancer activity. This compound exhibited significant, dose-dependent cytotoxic effects against all tested cancer cell lines jksus.org. It showed particularly high cytotoxic activity against A549 and HepG2 cells, with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively jksus.orgresearchgate.net. The effect on HepG2 cells was more potent than that of the reference drug, cisplatin (B142131) jksus.orgresearchgate.net. Another study reported on new 1,2-disubstituted benzimidazole derivatives that showed higher antitumor activity, particularly those bearing a dimethylamino moiety, when tested against A549 human lung carcinoma cells benthamscience.com.
Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| se-182 | A549 (Lung Carcinoma) | 15.80 µg/mL | jksus.orgresearchgate.net |
| se-182 | HepG2 (Liver Carcinoma) | 15.58 µg/mL (15.58 µM) | jksus.orgresearchgate.net |
| Cisplatin (Reference) | HepG2 (Liver Carcinoma) | 37.32 µM | jksus.orgresearchgate.net |
| 1-(2-aryl-2-oxoethyl)-2-[(N,Ndimethylamino)thiocarbamoyl] benzimidazole | A549 (Lung Carcinoma) | Exhibited higher antitumor activity | benthamscience.com |
Antiproliferative Effects
Beyond direct cytotoxicity, derivatives of this compound have demonstrated significant antiproliferative effects, which involve the inhibition of cancer cell growth and proliferation. These effects are often mediated through the modulation of key cellular pathways involved in cell cycle regulation and apoptosis.
Benzimidazoles are known to act as bioreductive agents that are particularly active against solid tumor cells in hypoxic (low oxygen) conditions, which is a common characteristic of the tumor microenvironment nih.govnih.gov. Some nitro derivatives of benzimidazole have shown higher activity than their chloro-substituted analogues, especially in hypoxic conditions nih.gov. The antiproliferative activity of these compounds can be supported by their ability to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) expression, a protein complex that plays a key role in regulating the immune response to infection and is implicated in cancer cell proliferation and survival nih.govnih.gov. The inhibition of NF-κB can limit tumor cell proliferation and potentially reverse drug resistance nih.govnih.gov.
Antiviral Derivatives
The this compound core is a foundational element in the synthesis of potent antiviral agents. The structural rigidity and the presence of nitrogen heteroatoms allow for specific interactions with viral enzymes and proteins, inhibiting viral replication. rsc.org Research has demonstrated that modifications to this core structure lead to derivatives with significant activity against a range of viruses.
One of the earliest documented antiviral applications involved derivatives of this compound in combating poliovirus. Specifically, D-5-Chloro-2-(alpha-hydroxybenzyl) benzimidazole and its 1-alkyl derivatives were identified as effective inhibitors of poliovirus multiplication. nih.gov This early work highlighted the potential of this chemical class in antiviral therapy.
More recent research has focused on benzimidazole derivatives as inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, an essential enzyme for viral replication. rsc.orgmdpi.com Compounds incorporating the benzimidazole scaffold have been developed as promising nonnucleoside inhibitors that bind to allosteric sites on the polymerase, thereby disrupting its function. rsc.org For instance, a compound class sharing the benzimidazole scaffold, JTK-003, has undergone clinical investigation. rsc.org The activity of these derivatives is often enhanced by the specific halogen substitutions on the benzene (B151609) ring, with the chloro-group contributing to the electronic properties that govern binding affinity.
The broad-spectrum antiviral potential of the benzimidazole scaffold is well-documented, with various derivatives showing activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). ijsrst.com The strategic placement of substituents on the benzimidazole ring system is a key aspect of designing new antiviral agents based on this versatile heterocycle.
Table 1: Examples of Antiviral Benzimidazole Derivatives
Derivative Class Target Virus Mechanism of Action (if known) D-5-Chloro-2-(alpha-hydroxybenzyl) benzimidazole Poliovirus Inhibition of virus multiplication[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUp4YJowOFTU8CCoF3HpqbhnZ3tflkBbhUZS35YsqdDsayzbcK2gErt77rRG-aA7UhMB0hPUdPYajYiZFnWZFU0N1O7gCm-ZloUaeAQb1bqebEOnDM1tmD4uM74JwTF27WDQ%3D%3D)] Benzimidazole Analogues (e.g., JTK-003) Hepatitis C Virus (HCV) Allosteric inhibition of RNA-dependent RNA polymerase[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFH5Bm0gS0GEc6705goXpFlxsWJBpR7VlmE71HSdmuzHJOSAhTc_xSan2HhIryut-e71zTQD0I7fidl-TLcf3iuwcGnk7mvq-UnGy1be-GEJDjZ_msDDuvC5t-swAz6U3ck4TUrcEAqIMeYp5lTR1JMrLVNujoZBQ%3D%3D)] 2,5,6-Trichlorobenzimidazole Ribonucleoside (TCRB) Human Cytomegalovirus (HCMV) Inhibition of viral DNA synthesis
Applications in Materials Science and Industrial Chemistry
Beyond its biomedical importance, this compound and its derivatives have found utility in several areas of materials and industrial chemistry, owing to their chemical stability and reactive potential.
While many benzimidazole derivatives are investigated as inhibitors of biological polymerization (such as tubulin), their role in industrial polymerization is more nuanced. nih.govnih.gov Recent studies have shown that metal complexes incorporating benzimidazole-based ligands can act as highly effective photoredox catalysts, thereby functioning as photoinitiators for free-radical polymerization. mdpi.com For example, copper (II) complexes built with benzimidazole Schiff base ligands, when used in three-component photoinitiating systems, can initiate the polymerization of acrylates like ethylene (B1197577) glycol diacrylate under visible LED light. mdpi.com This application is significant for producing polymer-nanoparticle composites, where the polymerization process can embed gold or silver nanoparticles into the polymer matrix. mdpi.com In this context, this compound serves as a valuable precursor for the synthesis of the ligands that confer these photoinitiating properties to the metal complex.
The benzimidazole framework is a cornerstone in the design of ligands for transition metal catalysis, particularly as N-heterocyclic carbenes (NHCs). nih.gov NHCs are powerful organocatalysts and are widely used as ancillary ligands that stabilize and activate metal centers for various organic transformations. nih.gov this compound can be a precursor to benzimidazole-tethered NHC ligands. rsc.orgrsc.org These ligands form stable complexes with metals such as palladium (Pd), nickel (Ni), and silver (Ag). rsc.org The resulting metal-NHC complexes are effective catalysts for important carbon-carbon bond-forming reactions, including Kumada and Heck couplings, which are fundamental in the synthesis of complex organic molecules. rsc.org The benzimidazole moiety of the ligand plays a crucial role in the catalytic cycle, and its electronic properties, influenced by substituents like the chloro group, can be fine-tuned to optimize catalytic activity and stability. nih.govacs.org
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for metals, particularly for steel in acidic environments. rsc.org The petroleum industry is a major user of such corrosion inhibitors. rsc.org The mechanism of action involves the adsorption of the benzimidazole molecule onto the metal surface, forming a protective film that shields the metal from the corrosive medium. rsc.org
The inhibition process is facilitated by the presence of the electron-rich nitrogen atoms and the aromatic π-electrons in the benzimidazole ring, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. nih.gov This adsorption blocks the active sites for corrosion. Benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnoaa.gov The efficiency of inhibition increases with the concentration of the inhibitor. Studies on various substituted benzimidazoles, including chloro-derivatives, confirm their significant protective effects on mild steel in hydrochloric acid and sulfuric acid solutions. rsc.orgresearchgate.net
Table 2: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Steel
Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Methyl-5-benzoyl-2-benzimidazole Carbamate (Mebendazole) Mild Steel Dilute H₂SO₄ ~99%[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnxSzvzD22k4Ypw2JbeZd8yPQiBsHHKeWPxwrPTQ27xbi-cfpVKnZU9XRBKQ_ehLHwJZ71QyRy7AzjmHJJzkzreGIiau-B3xrBiffc8bzRqrA3shlDpBb0X_WbBbmjjvW8xBS210ehEjZp5HqNyvYnnTbKldFRhdTzpJGALVfsC0Wp-0TSq7cEyq3lxwl1_k5Xk5C5fLAM-0mDCCS0C1DuUxP48Fp4KEg3B9AL79OeknsAopUy)] 2-(chloromethyl)benzimidazole (CMB) C1018 Carbon Steel CO₂-saturated 3.5% NaCl 97.54% (at 10 ppm)[ bohrium.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGIgysJC6X2poAMkz7q_VxX06MjWvDAo0i92zVbhl7x7OsUVEGf9GtgShrsooFUfBvUkngq4evQ_oj21TEXD5OiPnC5GPuEDt1bUPUxfwsfQQBeMb3HEamX9h4axB3UfGVhLEowIQKrRbxRQoZlxHfmQb4TKZ3IxhObxqDwoNh_THCACM_vclLbRZwjpBfPdgTpew6AuzJGcQ-yhPQwSn6KViS4Daq0l7feuOArc1KHLRzg1SDf_ZsoB5DpGLlAyGG78QvvgW1l38gzWtaFBSLyMGpSpr6gy8PzqZ2jt0c86V8E5OKZ0oUaqSBYPhvPEsYrqnsZ-7uCvQSO45t8JSFdrhNy8ToNabPPapW)] 1-decyl-2-((5-methylisoxazol-2-yl)methyl)benzimidazole (DIB) Carbon Steel 1 M HCl >90% (at optimal concentration)[ noaa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyVtGrmvEihSsWx5NAG5AbKKi8J_w1k93ZLuhmWvqVnwk-d54ko3y-G6ICk4Wop8YhfSB3ZxnXhRTuLso_7Ei3kzwLBZq8TOb4Ly7CsdQJ4qAAixObMVu4y_yQQrA7Y3x3J5FWeQbPhHg%3D)]
The rigid, planar, and aromatic structure of the benzimidazole ring system makes it an excellent fluorophore. This property is exploited in the design of chemosensors for detecting metal ions. Derivatives of this compound can be incorporated into larger molecular structures designed to selectively bind with specific cations. This binding event alters the electronic structure of the molecule, leading to a detectable change in its fluorescence properties, such as quenching ("turn-off") or enhancement ("turn-on") of the signal.
For example, benzimidazole-based probes have been synthesized for the selective and sensitive recognition of cobalt (Co²⁺) ions. The mechanism often involves a Photoinduced Electron Transfer (PET) process, where the presence of the metal ion quenches the fluorescence of the probe. Such sensors demonstrate high selectivity for the target ion even in the presence of other interfering metal ions.
Exploration of Unique Physicochemical Attributes for Biological Interactions
The diverse applications of this compound are rooted in its distinct physicochemical properties. The core benzimidazole structure is an electron-rich aromatic system. ijsrst.com The fusion of the benzene and imidazole (B134444) rings creates a planar molecule capable of engaging in π-π stacking interactions with biological targets like proteins and nucleic acids.
Key physicochemical properties are detailed in the table below:
Table 3: Physicochemical Properties of this compound
Property Value Source Molecular Formula C₈H₇ClN₂ [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEpD_85n17YEhN5oS8Uo0YMODsEOpDkQqsEGg-y17BIAEldYBoLzqvNam-AG4mRC_krsch4MSWbGmWBh4OWotwLVtD2_vCqE_kt36eRiYuAiaQOKGaT5b0xG_j7fNNU0yE6aMkEv9Am3s0xNSh)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqG_nKWcchozag3vhjG7pVqvRgWa0peHGR-xXoN1H7EabWmTZjlUN5ImBiDcfLxh6S7_3vbSYmvo6xLoiUjvL75hT-lehRhF2OTAXa0Esy94XbV-V9BwoeApLWveKDPv2PSrHtJndw-Ggr9U-lqgwS0asGUcjq-L72vm0YRAeBg8rP5A%3D%3D)] Molecular Weight 166.61 g/mol [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEpD_85n17YEhN5oS8Uo0YMODsEOpDkQqsEGg-y17BIAEldYBoLzqvNam-AG4mRC_krsch4MSWbGmWBh4OWotwLVtD2_vCqE_kt36eRiYuAiaQOKGaT5b0xG_j7fNNU0yE6aMkEv9Am3s0xNSh)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqG_nKWcchozag3vhjG7pVqvRgWa0peHGR-xXoN1H7EabWmTZjlUN5ImBiDcfLxh6S7_3vbSYmvo6xLoiUjvL75hT-lehRhF2OTAXa0Esy94XbV-V9BwoeApLWveKDPv2PSrHtJndw-Ggr9U-lqgwS0asGUcjq-L72vm0YRAeBg8rP5A%3D%3D)] Appearance Light brown solid or fluffy powder [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEpD_85n17YEhN5oS8Uo0YMODsEOpDkQqsEGg-y17BIAEldYBoLzqvNam-AG4mRC_krsch4MSWbGmWBh4OWotwLVtD2_vCqE_kt36eRiYuAiaQOKGaT5b0xG_j7fNNU0yE6aMkEv9Am3s0xNSh)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqG_nKWcchozag3vhjG7pVqvRgWa0peHGR-xXoN1H7EabWmTZjlUN5ImBiDcfLxh6S7_3vbSYmvo6xLoiUjvL75hT-lehRhF2OTAXa0Esy94XbV-V9BwoeApLWveKDPv2PSrHtJndw-Ggr9U-lqgwS0asGUcjq-L72vm0YRAeBg8rP5A%3D%3D)] Melting Point 197 °C (387 °F) [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEpD_85n17YEhN5oS8Uo0YMODsEOpDkQqsEGg-y17BIAEldYBoLzqvNam-AG4mRC_krsch4MSWbGmWBh4OWotwLVtD2_vCqE_kt36eRiYuAiaQOKGaT5b0xG_j7fNNU0yE6aMkEv9Am3s0xNSh)][ chemsynthesis.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWV49v_7xz38xwos5UsKX2hgopmULUp7O8yES6Ae3bQvNYhKCqlkGt68iBCVSo4MOyaZLOwLJbIiBcqXR0UvXlzYk5m3emRD_S-eQKJES2K9hpBaO8iF8yAMjOX7IkRVtU6djmE_5zlk08gasg5W0Hl3Wj6c2z2Ev8wps%3D)] Solubility Insoluble in water [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEpD_85n17YEhN5oS8Uo0YMODsEOpDkQqsEGg-y17BIAEldYBoLzqvNam-AG4mRC_krsch4MSWbGmWBh4OWotwLVtD2_vCqE_kt36eRiYuAiaQOKGaT5b0xG_j7fNNU0yE6aMkEv9Am3s0xNSh)][ noaa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyVtGrmvEihSsWx5NAG5AbKKi8J_w1k93ZLuhmWvqVnwk-d54ko3y-G6ICk4Wop8YhfSB3ZxnXhRTuLso_7Ei3kzwLBZq8TOb4Ly7CsdQJ4qAAixObMVu4y_yQQrA7Y3x3J5FWeQbPhHg%3D)] XLogP3 2.7 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEpD_85n17YEhN5oS8Uo0YMODsEOpDkQqsEGg-y17BIAEldYBoLzqvNam-AG4mRC_krsch4MSWbGmWBh4OWotwLVtD2_vCqE_kt36eRiYuAiaQOKGaT5b0xG_j7fNNU0yE6aMkEv9Am3s0xNSh)]
Hydrogen Bond Donor-Acceptor Efficiency
The hydrogen bonding capabilities of a molecule are crucial for its interaction with biological targets. This compound possesses both hydrogen bond donor and acceptor sites, contributing to its binding affinity with various enzymes and receptors.
According to computational analyses, this compound has a hydrogen bond donor count of one and a hydrogen bond acceptor count of one nih.gov. The secondary amine in the imidazole ring can act as a hydrogen bond donor, while the lone pair of electrons on the tertiary nitrogen atom allows it to function as a hydrogen bond acceptor.
The efficiency of these interactions is influenced by the electronic environment of the molecule. The chlorine atom at the 5-position is an electron-withdrawing group, which can modulate the acidity of the N-H proton and the basicity of the acceptor nitrogen, thereby influencing the strength of the hydrogen bonds formed. In studies of related substituted benzimidazole nitroxides, it has been observed that N-H hydrogen bond donors form dimeric pairs with N-O acceptors, highlighting the role of these interactions in creating specific structural motifs acs.org. Such hydrogen bonds can act as structural scaffolding, holding molecules in a conformation that is favorable for other types of interactions acs.org. The C(2)-H group in imidazole derivatives can also participate in hydrogen bonding, which is particularly important for its solvation and interaction with polar solvents nih.gov.
π-π Stacking Interactions
Aromatic systems like the benzimidazole ring of this compound are capable of engaging in π-π stacking interactions. These non-covalent interactions are fundamental in the stabilization of protein and nucleic acid structures and are also critical for the binding of small molecules to their biological targets.
Hydrophobic Interactions
Hydrophobic interactions play a significant role in the binding of this compound to biological targets. These interactions are driven by the tendency of nonpolar molecular surfaces to avoid contact with water. The benzimidazole core, being a largely nonpolar aromatic structure, contributes significantly to the hydrophobic character of the molecule.
The XLogP3 value, a computed measure of hydrophobicity, for this compound is 2.7, indicating a notable level of lipophilicity nih.gov. This property is crucial for its ability to cross biological membranes and to interact with hydrophobic pockets within proteins. In molecular docking studies of benzimidazole derivatives with biological targets like DNA, both hydrophilic and hydrophobic interactions are observed to be important for binding researchgate.net. The methyl group at the 2-position and the chlorine atom at the 5-position further enhance the hydrophobic nature of the molecule, facilitating its interaction with nonpolar amino acid residues in the active sites of enzymes.
Advanced Methodologies for Biological Screening
In vitro Cytostatic Assays
In vitro cytostatic assays are fundamental in the preliminary assessment of the anticancer potential of compounds like this compound. These assays measure the ability of a compound to inhibit the proliferation of cancer cells. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies cell viability.
Derivatives of benzimidazole have demonstrated significant cytotoxic effects against various human cancer cell lines. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Compound Type | IC50 (µM) |
| A549 (lung carcinoma) | Benzimidazole derivative (se-182) | 15.80 jksus.org |
| HepG2 (liver carcinoma) | Benzimidazole derivative (se-182) | 15.58 jksus.org |
| MCF-7 (breast carcinoma) | Benzimidazole derivative (se-182) | 32.73 jksus.org |
| DLD-1 (colorectal carcinoma) | Benzimidazole derivative (se-182) | 65.89 jksus.org |
| HCT-116 (colon cancer) | Benzimidazole derivative 2 | 16.18 (µg/mL) waocp.org |
| MCF-7 (breast cancer) | Benzimidazole derivative 4 | 8.86 (µg/mL) waocp.org |
| HCC1937 (breast cancer) | Benzimidazole derivative (BA586) | 42 oncologyradiotherapy.com |
| NCI-H522 (lung cancer) | Bis-benzimidazole derivative 9i | 47.41 (µg/ml) |
| NCI-H23 (lung cancer) | Bis-benzimidazole derivative 9i | 45.22 (µg/ml) |
| MDA-MB453 (breast carcinoma) | Bis-benzimidazole derivative 9c | 55.89 (µg/ml) |
This table presents data for various benzimidazole derivatives to illustrate the range of cytotoxic activities observed in this class of compounds.
Minimum Inhibitory Concentration (MIC) Determinations
The antimicrobial activity of this compound and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. Broth microdilution is a standard method for determining MIC values.
Benzimidazole derivatives have shown inhibitory effects against a range of bacteria and fungi. The presence of different substituents on the benzimidazole core can significantly influence the antimicrobial spectrum and potency.
| Microorganism | Compound Type | MIC (µg/mL) |
| Gram-positive bacteria | 2-methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | 8 to 256 plapiqui.edu.ar |
| Fungi | 2-Chloro-1-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone | 16 to ≤512 plapiqui.edu.ar |
| Candida species | 2-methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | 0.5 to 32 plapiqui.edu.ar |
| S. aureus | 5-chloro-1-methyl-4-nitroimidazole | 8 (mg/mL) researchgate.net |
| P. aeruginosa | 5-chloro-1-methyl-4-nitroimidazole | 5 (mg/mL) researchgate.net |
| E. coli | 5-chloro-1-methyl-4-nitroimidazole | 8 (mg/mL) researchgate.net |
| K. pneumoniae | 5-chloro-1-methyl-4-nitroimidazole | 4 (mg/mL) researchgate.net |
| B. subtilis | 5-chloro-1-methyl-4-nitroimidazole | 4 (mg/mL) researchgate.net |
| A. niger | 5-chloro-1-methyl-4-nitroimidazole | 2.5 (mg/mL) researchgate.net |
| C. albicans | 5-chloro-1-methyl-4-nitroimidazole | 2.5 (mg/mL) researchgate.net |
This table includes MIC values for various benzimidazole derivatives to demonstrate their antimicrobial potential.
Enzyme Activity Assays
Enzyme activity assays are crucial for elucidating the mechanism of action of bioactive compounds like this compound. These assays measure the effect of the compound on the rate of a specific enzyme-catalyzed reaction. The inhibitory potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Benzimidazole derivatives have been shown to inhibit various enzymes. For example, certain substituted benzimidazoles have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism.
| Enzyme | Compound Type | IC50 (µM) |
| α-Amylase | 5-Chloro-2-(furan-2'-yl)-1H-benzo[d]imidazole (4) | 1.89 ± 0.25 acs.org |
| α-Amylase | 5-Chloro-2-(1-methylfuran-2'-yl)-1H-benzo[d]imidazole (10) | 2.10 ± 0.09 acs.org |
| Urease | Chlorine containing benzimidazoles | 12.70 ± 0.11 to 14.00 ± 0.08 (µg/mL) researchgate.net |
This table provides examples of enzyme inhibition by benzimidazole derivatives.
Future Directions and Emerging Research Avenues
Development of Multi-Targeted Therapeutics
The complexity of diseases such as cancer has highlighted the limitations of single-target drugs, paving the way for multi-targeted therapeutics. These agents are designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. The benzimidazole (B57391) nucleus is a well-established scaffold for developing such multi-target agents. ukaazpublications.comtandfonline.com
Researchers are designing and synthesizing benzimidazole-based hybrids that can inhibit several key enzymes or receptors involved in disease progression. For instance, novel benzimidazole-triazole hybrids have been developed as potential multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II), all of which are crucial targets in cancer therapy. tandfonline.com The 5-chloro substitution on the benzimidazole ring can play a significant role in modulating the electronic and steric properties of the molecule, influencing its binding affinity to different targets. This approach allows for the creation of single molecules capable of disrupting multiple pathological pathways, a promising strategy for more effective anticancer treatments. tandfonline.com
Table 1: Examples of Multi-Targeting Strategies with Benzimidazole Scaffolds
| Target Combination | Therapeutic Area | Rationale |
| EGFR, VEGFR-2, Topo II | Cancer | Simultaneously inhibits key pathways in cell proliferation, angiogenesis, and DNA replication. tandfonline.com |
| Kinases, Tubulin | Cancer | Combines inhibition of signaling pathways with disruption of the cell's cytoskeleton. nih.gov |
| Multiple microbial enzymes | Infectious Diseases | Broad-spectrum activity and reduced potential for resistance development. nih.gov |
Rational Drug Design based on Structural Insights
Rational drug design utilizes the three-dimensional structure of biological targets to design molecules that can bind with high affinity and selectivity. nih.gov The benzimidazole scaffold is particularly amenable to this approach due to its distinct physicochemical properties, which include its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively with a wide range of biological macromolecules. nih.gov
Structural insights from techniques like X-ray crystallography and NMR, combined with computational modeling, allow researchers to understand precisely how derivatives of 5-Chloro-2-methylbenzimidazole interact with their targets at an atomic level. For example, computational studies on benzimidazole derivatives as anti-RSV agents revealed that the 5-chloro substituent can form a hydrogen bond with the backbone of specific amino acid residues, while the benzimidazole core engages in aromatic stacking interactions. mdpi.com This detailed understanding of structure-activity relationships (SAR) guides the strategic modification of the lead compound to enhance its potency and selectivity, minimizing off-target effects. nih.govmdpi.com
Table 2: Key Molecular Interactions in Rational Drug Design of Benzimidazole Derivatives
| Interaction Type | Description | Importance |
| Hydrogen Bonding | The nitrogen atoms in the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors. | Crucial for anchoring the ligand in the active site of the target protein. nih.gov |
| π-π Stacking | The aromatic benzimidazole ring can stack with aromatic amino acid residues like phenylalanine or tyrosine. | Stabilizes the ligand-protein complex through favorable electronic interactions. nih.govmdpi.com |
| Hydrophobic Interactions | The benzene (B151609) portion of the scaffold and various substituents can interact with nonpolar pockets in the target protein. | Contributes significantly to the overall binding affinity. nih.gov |
| Halogen Bonding | The chlorine atom at the 5-position can form specific, non-covalent bonds with electron-donating atoms in the protein. | Can enhance binding selectivity and affinity. mdpi.com |
Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for accelerating drug discovery by rapidly creating a large number of diverse but structurally related molecules, known as a library. fortunejournals.com This approach has been successfully applied to the benzimidazole scaffold to generate extensive libraries of derivatives for high-throughput screening. nih.govresearchgate.net
Using techniques like liquid-phase synthesis, chemists can systematically introduce a wide variety of substituents at different positions on the this compound core. nih.gov For instance, different chemical groups can be attached at the N-1 position of the imidazole ring or by modifying the methyl group at the C-2 position. This systematic variation allows for the exploration of a vast chemical space to identify compounds with optimal activity against a specific biological target. One study involved the synthesis and screening of a library of 53 benzimidazole derivatives with various substituents at the 1, 2, and 5 positions, leading to the identification of promising antimicrobial agents. nih.gov
Table 3: Illustrative Combinatorial Library Based on a Benzimidazole Scaffold
| Scaffold Position | Example Substituents (R-groups) |
| N-1 Position | Alkyl chains, Benzyl (B1604629) groups, Heterocyclic rings |
| C-2 Position | Aryl groups, Thioalkyl groups, Amino acid conjugates |
| C-5/C-6 Position | Halogens (Cl, Br), Nitro groups, Alkyl groups |
Exploration of Novel Biological Targets
While benzimidazole derivatives have established activities against certain targets, ongoing research is focused on identifying novel biological targets to expand their therapeutic applications. The structural versatility of the this compound scaffold makes it a promising starting point for developing inhibitors against newly validated targets in a range of diseases.
Research has extended beyond traditional applications to explore new frontiers. For example, derivatives are being investigated as inhibitors of the Respiratory Syncytial Virus (RSV) F protein, which is critical for viral entry into host cells. mdpi.com In the fight against malaria, benzimidazole-based compounds have been designed to target enzymes essential for the parasite's survival, such as thymidylate synthase. researchgate.net Other novel targets being explored for various benzimidazole derivatives include protein kinases like Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and enzymes such as Topoisomerase and Monoamine Oxidase (MAO), opening up potential treatments for cancer, inflammatory disorders, and neurological conditions. nih.govresearchgate.net
Table 4: Emerging Biological Targets for Benzimidazole Derivatives
| Biological Target | Associated Disease(s) | Therapeutic Potential |
| RSV Fusion (F) Protein | Respiratory Syncytial Virus Infection | Antiviral therapy by preventing viral entry. mdpi.com |
| P. falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) | Malaria | Antimalarial agent by disrupting parasite DNA synthesis. researchgate.net |
| Topoisomerase II (Topo II) | Cancer | Anticancer therapy by interfering with DNA replication in cancer cells. tandfonline.com |
| Cyclin-Dependent Kinases (CDKs) | Cancer | Cell cycle arrest in tumors. researchgate.net |
| Cyclophilins | Cancer, Viral Infections | Antineoplastic and antiviral activities. nih.gov |
Advancements in Computational Chemistry for Drug Discovery
Computational chemistry and computer-aided drug design (CADD) have become indispensable tools in modern drug discovery, significantly reducing the time and cost associated with developing new medicines. nih.gov These methods are extensively used in the research and development of this compound derivatives.
In silico techniques such as molecular docking are used to predict how different benzimidazole analogs will bind to a target protein, helping to prioritize which compounds to synthesize and test in the lab. researchgate.net Virtual screening of large chemical databases can identify new benzimidazole-containing molecules that are likely to be active against a target of interest. Furthermore, molecular dynamics simulations provide insights into the dynamic behavior of the drug-target complex, offering a deeper understanding of the binding mechanism. mdpi.com These computational approaches facilitate the optimization of lead compounds by predicting how structural modifications will affect their binding affinity and pharmacokinetic properties, thereby accelerating the journey from initial concept to a viable drug candidate. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-methylbenzimidazole, and how can purity be validated?
- Methodology : The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives under acidic conditions. Key steps include controlling reaction temperature (e.g., reflux in acetic acid) and stoichiometric ratios of reagents like chloroacetyl chloride. Purification via recrystallization or column chromatography is critical. Structural validation requires Infrared Spectroscopy (IR) to confirm functional groups (e.g., C-Cl stretching at ~700 cm⁻¹), ¹H/¹³C NMR to verify substituent positions, and High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodology : A multi-technique approach is recommended:
- NMR : Assign peaks for methyl (δ ~2.5 ppm) and chloro-substituted aromatic protons (δ ~7.2–7.8 ppm).
- HRMS : Match experimental [M+H]⁺ or [M−H]⁻ values with theoretical molecular weights (e.g., C₈H₇ClN₂: 166.0264 g/mol).
- Melting Point Analysis : Compare observed values (e.g., 181–184°C) with literature data to assess purity .
Advanced Research Questions
Q. How can reaction mechanisms for benzimidazole cyclization be elucidated, particularly in the presence of competing substituents?
- Methodology : Use kinetic studies (e.g., varying pH, temperature) and intermediate trapping. For example, monitor intermediates via LC-MS during the condensation of 4-chloro-o-phenylenediamine with methyl-substituted carbonyl compounds. Computational tools (e.g., DFT calculations) can model transition states and identify rate-determining steps, such as proton transfer during ring closure .
Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like tyrosine kinases or tubulin polymerization using fluorometric or colorimetric readouts.
- Cytotoxicity Screening : Use cell lines (e.g., HeLa, MCF-7) with MTT assays. Include positive controls (e.g., albendazole) and validate results with dose-response curves.
- Structure-Activity Relationship (SAR) : Introduce substituents at the N1 or C5 positions to modulate lipophilicity and binding affinity .
Q. How can contradictions in spectral data (e.g., NMR or HRMS) be resolved during structural analysis?
- Methodology :
- Isotopic Pattern Analysis : For HRMS, confirm the presence of chlorine via isotopic peaks (³⁵Cl:³⁷Cl ≈ 3:1).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Cross-Validation : Compare experimental data with computational predictions (e.g., ChemDraw simulations) or databases like NIST Chemistry WebBook .
Q. What computational strategies are recommended for modeling interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : Use software like MOE or AutoDock to predict binding modes with proteins (e.g., PDB ID: 1H2S).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- ADMET Prediction : Employ tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
